

Comparative analysis of benzoylpiperazine derivatives for receptor binding

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Compound of Interest

Compound Name: 1-(2-Methoxybenzoyl)piperazine

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Comparative Receptor Binding Analysis of Benzoylpiperazine Derivatives

A comprehensive guide for researchers and drug development professionals on the receptor binding affinities of benzoylpiperazine derivatives, supported by experimental data and detailed protocols.

Benzoylpiperazine derivatives represent a significant class of psychoactive compounds, known for their diverse interactions with various neurotransmitter receptors. This guide provides a comparative analysis of the in vitro receptor binding profiles of selected benzoylpiperazine and related arylpiperazine derivatives, with a focus on their affinities for key serotonin (5-HT), dopamine (D), and sigma (σ) receptors. The data presented herein, summarized from multiple scientific studies, offers valuable insights into the structure-activity relationships (SAR) of these compounds and their potential as pharmacological probes or leads for therapeutic development.

Quantitative Receptor Binding Data

The following table summarizes the equilibrium dissociation constants (K_i) for a selection of benzoylpiperazine and analogous arylpiperazine derivatives at various receptor subtypes. Lower K_i values indicate higher binding affinity.

Compound	Receptor Subtype	Ki (nM)
1-(2-Methoxyphenyl)piperazine Derivatives		
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 ^{3,7}]decan-1-amine	5-HT1A	1.2[1]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyltricyclo[3.3.1.1 ^{3,7}]decan-1-amine	5-HT1A	21.3[1]
4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine	5-HT1A	Data not explicitly provided, but used as a monomer for dimer synthesis with high affinity.[2]
5-HT7	High affinity, comparable to 5-HT1A.[2]	
1-(2,3-Dichlorophenyl)piperazine (DCPP) Derivatives		
DCPP (Metabolite of Aripiprazole)	D2	Partial agonist activity noted. [3]
D3	Partial agonist activity noted. [3]	
N-(2-(Benzylamino)-2-oxoethyl)-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-methylbutanamide	D2	High affinity (pIC50 > 8)[4]
D3	High affinity[5]	

**Other Aryl/Benzoylpiperazine
Analogues**

1-(m-Trifluoromethylphenyl)piperazine (TFMPP)	5-HT1A	High affinity
5-HT2A	Lower affinity	
1-Benzoyl-4-(2,3-dichlorophenyl)piperazine	D2	Moderate affinity
5-HT1A	Low affinity	
5-HT2A	Low affinity	

**Sigma Receptor Ligands
(Piperazine/Piperidine
Derivatives)**

p-Methoxybenzyl substituted piperazine 3d	σ_1	12.4[6]
N-Butyl substituted methyl ether 12b	σ_1	13.2[7]

Experimental Protocols

The binding affinities presented in this guide were determined using radioligand binding assays, a standard in vitro technique for characterizing ligand-receptor interactions. Below is a generalized protocol that outlines the key steps involved in these experiments.

Membrane Preparation

- **Tissue/Cell Source:** Receptors are typically sourced from either specific brain regions of rodents (e.g., rat or guinea pig) or cultured cell lines genetically engineered to express a high density of the target receptor (e.g., HEK-293 cells).
- **Homogenization:** The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl) to lyse the cells and release the membrane-bound receptors.

- **Centrifugation:** The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes, which contain the receptors of interest. The final membrane pellet is resuspended in an appropriate assay buffer.
- **Protein Quantification:** The total protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent receptor amounts across experiments.

Competitive Radioligand Binding Assay

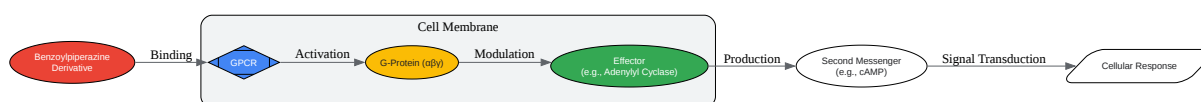
- **Incubation Mixture:** In a multi-well plate, the membrane preparation is incubated with a specific radioligand (a radioactively labeled compound with known high affinity for the target receptor) and varying concentrations of the unlabeled test compound (the benzoylpiperazine derivative).
- **Radioligands:** Common radioligands for the receptors discussed include:
 - 5-HT1A: [^3H]8-OH-DPAT
 - D2: [^3H]Spiperone
 - σ 1: --INVALID-LINK---Pentazocine
- **Incubation Conditions:** The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium. The composition of the assay buffer can influence ligand affinity.
- **Separation of Bound and Free Ligand:** After incubation, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- **Radioactivity Measurement:** The filters are washed to remove any non-specifically bound radioligand and then placed in scintillation vials. A scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.
- **Data Analysis:** The amount of bound radioligand is measured at each concentration of the test compound. The data is then analyzed using non-linear regression to determine the

concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Visualizations

Signaling Pathway

Many of the serotonin and dopamine receptors targeted by benzoylpiperazine derivatives are G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade.

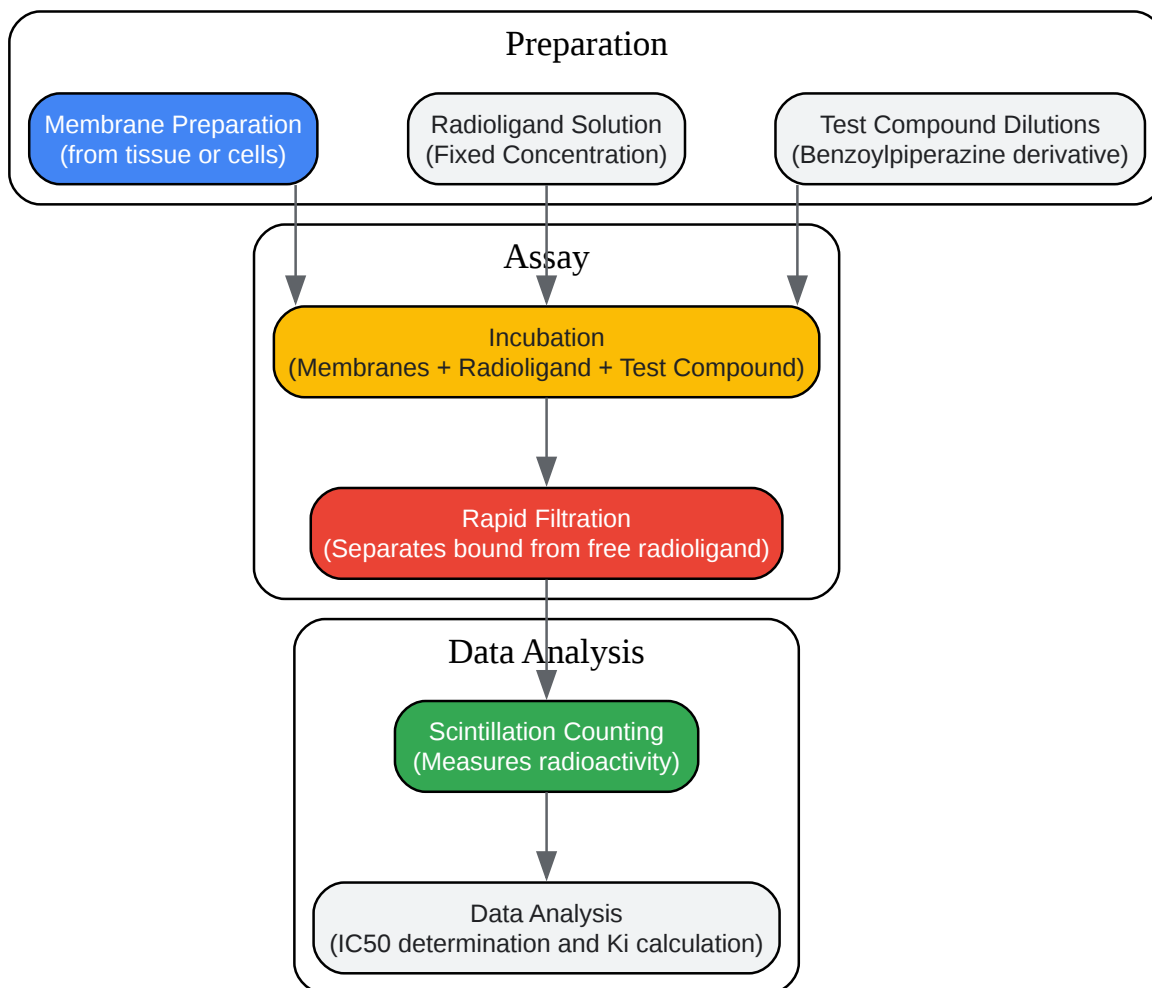


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Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in a typical competitive radioligand binding assay used to determine the receptor affinity of benzoylpiperazine derivatives.



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Caption: Workflow of a competitive radioligand binding assay.

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